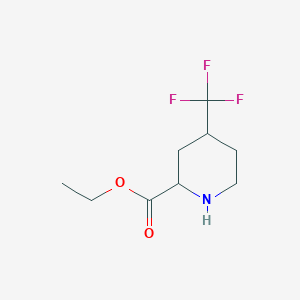![molecular formula C21H15F3N2O3 B2577906 Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1208653-41-1](/img/structure/B2577906.png)
Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PTC-209 and is known for its ability to inhibit cancer stem cells. In
Mécanisme D'action
The mechanism of action of PTC-209 involves the inhibition of BMI-1, a protein that is overexpressed in cancer stem cells. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its inhibition leads to the elimination of cancer stem cells. PTC-209 has also been shown to inhibit the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
PTC-209 has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PTC-209 inhibits the growth and self-renewal of cancer stem cells, while in vivo studies have shown that PTC-209 inhibits tumor growth and metastasis. PTC-209 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTC-209 for lab experiments is its specificity for cancer stem cells. This allows researchers to study the effects of PTC-209 on cancer stem cells without affecting normal cells. However, one of the limitations of PTC-209 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on PTC-209. One area of research could focus on improving the solubility of PTC-209 to make it more effective in vivo. Another area of research could focus on developing combination therapies that include PTC-209 to improve cancer treatment outcomes. Additionally, further studies are needed to determine the long-term effects of PTC-209 on normal cells and to establish the optimal dosage and administration schedule for PTC-209 in cancer therapy.
Méthodes De Synthèse
The synthesis of PTC-209 involves a multi-step process that includes the reaction of pyridine-2,4-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with phenyl 6-aminocarbonyl-4-trifluoromethylpyridine-2-carboxylate in the presence of triethylamine to form PTC-209.
Applications De Recherche Scientifique
PTC-209 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit cancer stem cells, which are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types. Cancer stem cells are thought to be responsible for tumor initiation, progression, and recurrence, and their elimination could potentially lead to better cancer treatments.
Propriétés
IUPAC Name |
phenyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3/c22-21(23,24)15-11-17(19(27)25-13-14-7-3-1-4-8-14)26-18(12-15)20(28)29-16-9-5-2-6-10-16/h1-12H,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJGHAWEGUFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)
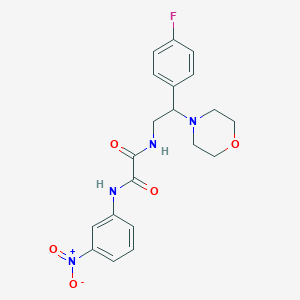
![4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2577832.png)
![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2577836.png)
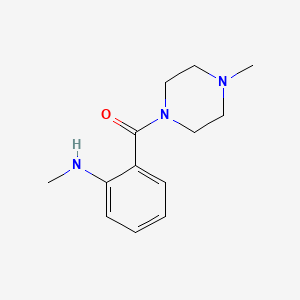
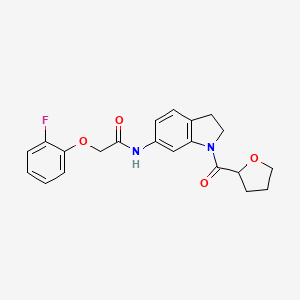
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2577840.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)
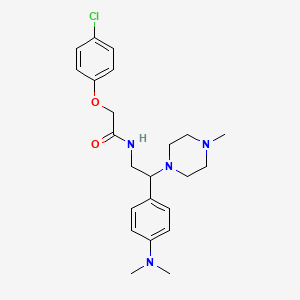
![N-[3-fluoro-4-(4-phenyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B2577844.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2577845.png)
